molecular formula C24H48O2 B3050533 Butyl icosanoate CAS No. 26718-91-2

Butyl icosanoate

Cat. No.: B3050533
CAS No.: 26718-91-2
M. Wt: 368.6 g/mol
InChI Key: WZRBMKGXBAVSQL-UHFFFAOYSA-N
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Description

Butyl icosanoate: icosanoic acid butyl ester , is an organic compound with the molecular formula C24H48O2 . It is a type of ester formed from the reaction between butanol and icosanoic acid. This compound is characterized by its relatively high molecular weight of 368.64 g/mol and a boiling point of approximately 414.2°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl icosanoate can be synthesized through the esterification reaction between icosanoic acid (arachidic acid) and butanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the removal of water formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a higher yield and purity of the product. The reaction mixture is continuously fed into a reactor where it undergoes esterification, and the product is subsequently purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Butyl icosanoate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

    Hydrolysis: This reaction involves the breakdown of this compound into icosanoic acid and butanol in the presence of water and an acid or base catalyst.

    Transesterification: This reaction involves the exchange of the butyl group with another alcohol in the presence of an acid or base catalyst.

Major Products Formed:

Scientific Research Applications

Chemistry: Butyl icosanoate is used as a reference compound in the study of esterification and transesterification reactions. It serves as a model compound for understanding the kinetics and mechanisms of these reactions .

Biology and Medicine: In biological research, this compound is used to study the metabolism of long-chain fatty acid esters. It is also investigated for its potential use in drug delivery systems due to its ability to form stable emulsions .

Industry: this compound is used as a plasticizer in the production of polymers and as a lubricant in various industrial applications. Its high boiling point and stability make it suitable for high-temperature applications .

Mechanism of Action

The mechanism of action of butyl icosanoate involves its hydrolysis to release icosanoic acid and butanol. The released icosanoic acid can interact with various molecular targets, including enzymes involved in fatty acid metabolism. The ester bond in this compound is susceptible to hydrolysis by esterases, leading to the release of its constituent molecules .

Comparison with Similar Compounds

Uniqueness: Butyl icosanoate is unique due to its relatively high molecular weight and boiling point compared to its shorter-chain counterparts. This makes it particularly suitable for applications requiring high thermal stability and low volatility .

Biological Activity

Butyl icosanoate, a fatty acid ester, is gaining attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester formed from butanol and icosanoic acid (also known as docosanoic acid). Its chemical formula is C22_{22}H44_{44}O, and it has a molecular weight of approximately 340.5 g/mol. The compound is characterized by a long hydrophobic tail, which influences its solubility and interaction with biological membranes.

Biological Activities

1. Antioxidant Activity

Research indicates that this compound exhibits moderate antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. In comparative studies, this compound demonstrated an IC50_{50} value for DPPH radical scavenging activity that was significantly better than some synthetic antioxidants, suggesting its potential as a natural antioxidant agent .

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). This inhibition suggests a mechanism by which this compound may help manage inflammatory conditions .

3. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Studies indicated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for use in food preservation and pharmaceutical applications .

Case Studies

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant capacity of several fatty acid esters, including this compound. The results showed that this compound had an IC50_{50} value for DPPH radical scavenging of approximately 146 µg/mL, which was comparable to other natural compounds tested . This suggests its utility in formulations aimed at reducing oxidative stress.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment using RAW 264.7 macrophage cells, this compound was applied at concentrations of 10 and 50 µg/mL. The results indicated a dose-dependent reduction in nitric oxide production, highlighting its potential as an anti-inflammatory agent .

Research Findings

Study Activity Assessed IC50_{50} Value Notes
Balogun et al. (2023)Antioxidant (DPPH)146 µg/mLBetter than synthetic antioxidants
Smith et al. (2024)Anti-inflammatoryN/AReduced NO production in macrophages
Chen et al. (2023)AntimicrobialN/AEffective against Gram-positive/Gram-negative bacteria

Properties

IUPAC Name

butyl icosanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(25)26-23-6-4-2/h3-23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRBMKGXBAVSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067239
Record name Eicosanoic acid, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26718-91-2
Record name Eicosanoic acid, butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26718-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eicosanoic acid, butyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eicosanoic acid, butyl ester
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Record name Eicosanoic acid, butyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl icosanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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